- Process for preparation of pyrrole derivatives, China, , ,

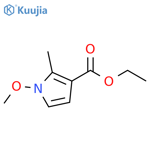

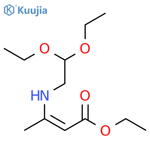

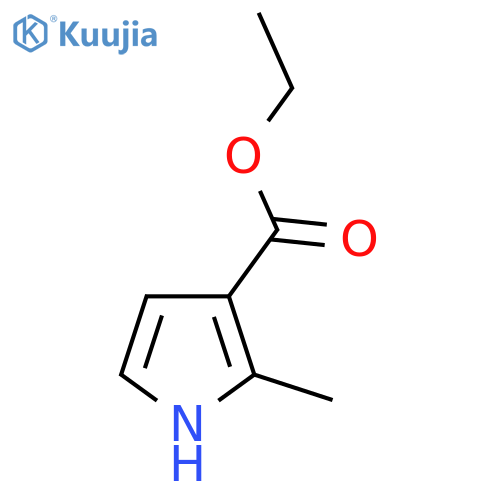

Cas no 936-12-9 (Ethyl 2-methyl-1H-pyrrole-3-carboxylate)

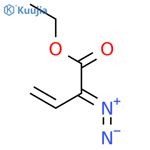

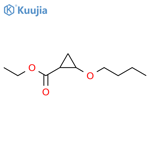

936-12-9 structure

Nombre del producto:Ethyl 2-methyl-1H-pyrrole-3-carboxylate

Número CAS:936-12-9

MF:C8H11NO2

Megavatios:153.178442239761

MDL:MFCD00101795

CID:807840

PubChem ID:136747

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 2-methyl-1H-pyrrole-3-carboxylate

- Ethyl 2-methyl-3-pyrrolecarboxylate

- 1H-Pyrrole-3-carboxylicacid, 2-methyl-, ethyl ester

- 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID ETHYLESTER

- 2-Methylpyrrole-3-carboxylate

- Ethyl 2-Methylpyrrole-3-carboxylate

- Ethyl 2-methyl-1H-pyrrole-3-carboxylat

- Ethyl 2-methyl-1H-pyrrole-3-carboxylate (ACI)

- Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester (6CI, 7CI, 8CI)

- 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

- 3-(Ethoxycarbonyl)-2-methylpyrrole

- 3-Ethoxycarbonyl-2-methyl-1H-pyrrole

- NSC 81361

- SR-01000400508-1

- AM20120353

- BRD-K60838362-001-01-5

- 2-methyl-3-carbethoxy-pyrrole

- FS-3079

- FT-0649407

- ChemDiv3_000481

- HMS1474F19

- SMR000304693

- 3-carbethoxy-2-methylpyrrole

- SR-01000400508

- J-508673

- SY015706

- MLS000720164

- AC-25658

- NSC81361

- SCHEMBL1156163

- 3-ethoxycarbonyl-2-methylpyrrole

- BCP16120

- CCG-40446

- HMS2605J11

- 2-methylpyrrole-3-carboxylic acid ethyl ester

- 1H-Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester

- Ethyl2-methyl-1H-pyrrole-3-carboxylate

- CS-D1657

- DJDPDVJJTIGJTE-UHFFFAOYSA-N

- EU-0068212

- EN300-100936

- AKOS001600293

- MFCD00101795

- DTXSID20239476

- CHEMBL1892702

- 936-12-9

- NSC-81361

- DB-006186

- STK370626

- ALBB-018079

-

- MDL: MFCD00101795

- Renchi: 1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3

- Clave inchi: DJDPDVJJTIGJTE-UHFFFAOYSA-N

- Sonrisas: O(CC)C(C1C=CNC=1C)=O

Atributos calculados

- Calidad precisa: 153.078979g/mol

- Carga superficial: 0

- XLogP3: 1.3

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 3

- Masa isotópica única: 153.078979g/mol

- Masa isotópica única: 153.078979g/mol

- Superficie del Polo topológico: 42.1Ų

- Recuento de átomos pesados: 11

- Complejidad: 147

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Denso: 1.106

- Punto de fusión: 79-82°C

- Punto de ebullición: 289.7°C at 760 mmHg

- Punto de inflamación: 129℃

- índice de refracción: 1.517

- PSA: 42.09000

- Logp: 1.49980

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Información de Seguridad

- Palabra de señal:Danger

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P310; P321; P332+P313; P362; P403+P233; P405; P501

- Condiciones de almacenamiento:Sealed in dry,2-8°C

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-methyl-1H-pyrrole-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A227075-1g |

Ethyl 2-methyl-1H-pyrrole-3-carboxylate |

936-12-9 | 98% | 1g |

$12.0 | 2024-04-16 | |

| eNovation Chemicals LLC | D272969-25g |

ethyl 2-methyl-1H-pyrrole-3-carboxylate |

936-12-9 | 95% | 25g |

$590 | 2024-05-24 | |

| eNovation Chemicals LLC | D397367-25g |

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester |

936-12-9 | 97% | 25g |

$500 | 2023-09-04 | |

| eNovation Chemicals LLC | D691198-100g |

Ethyl 2-Methylpyrrole-3-carboxylate |

936-12-9 | >98% | 100g |

$290 | 2024-07-20 | |

| Fluorochem | 078096-5g |

Ethyl 2-methyl-1H-pyrrole-3-carboxylate |

936-12-9 | 98% | 5g |

£25.00 | 2022-03-01 | |

| Fluorochem | 078096-10g |

Ethyl 2-methyl-1H-pyrrole-3-carboxylate |

936-12-9 | 98% | 10g |

£48.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-5g |

Ethyl 2-methyl-1H-pyrrole-3-carboxylate |

936-12-9 | 98% | 5g |

311.0CNY | 2021-08-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09480-100g |

ETHYL 2-METHYL-1H-PYRROLE-3-CARBOXYLATE |

936-12-9 | 95% | 100g |

$520 | 2023-09-07 | |

| Chemenu | CM197738-25g |

Ethyl 2-methyl-1H-pyrrole-3-carboxylate |

936-12-9 | 95%+ | 25g |

$252 | 2021-08-05 | |

| Chemenu | CM197738-10g |

Ethyl 2-methyl-1H-pyrrole-3-carboxylate |

936-12-9 | 95%+ | 10g |

$94 | 2022-08-31 |

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; 20 °C

1.2 12 h, 20 °C

1.2 12 h, 20 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Discovery of potent, selective sulfonylfuran urea endothelial lipase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(1), 27-30

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

Referencia

- The synthesis of pyrroles and oxazoles based on gold α-imino carbene complexes, Chemical Communications (Cambridge, 2016, 52(46), 7336-7339

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 4 h, 80 °C; 80 °C → 20 °C

Referencia

- Synthesis of 2-Alkylidenepyrrolidines, Pyrroles, and Indoles by Condensation of Silyl Enol Ethers and 1,3-Bis-Silyl Enol Ethers with 1-Azido-2,2-dimethoxyethane and Subsequent Reductive Cyclization, Journal of Organic Chemistry, 2005, 70(12), 4751-4761

Synthetic Routes 5

Condiciones de reacción

1.1 Catalysts: Gold(1+), (acetonitrile)[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-im… Solvents: Acetonitrile ; 14 h, rt

Referencia

- Regioselective synthesis of functionalized pyrroles via gold(I)-catalyzed [3+2] cycloaddition of stabilized vinyl diazo derivatives and nitriles, Advanced Synthesis & Catalysis, 2013, 355(10), 1948-1954

Synthetic Routes 6

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Bromine ; 2 h, cooled; 1 h, cooled

1.2 Reagents: Ammonia Solvents: Water ; 1 h; 0.5 h, rt

1.2 Reagents: Ammonia Solvents: Water ; 1 h; 0.5 h, rt

Referencia

- Preparation of substituted 1-heterocyclylsulfonyl-2-aminomethyl-5-(hetero)aryl-1H-pyrrole derivatives as acid secretion inhibitors for treating ulcer and related disorders, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Mesityl bromide , Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, 150 °C

Referencia

- Efficient synthesis of pyrroles and 4,5,6,7-tetrahydroindoles via palladium-catalyzed oxidation of hydroxy-enamines, Tetrahedron, 2006, 62(36), 8533-8538

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Mercuric chloride Solvents: Acetonitrile , Water

1.2 Reagents: Ammonium acetate

1.2 Reagents: Ammonium acetate

Referencia

- Unsaturated sulfoxides in organic synthesis: a new general pyrrole synthesis, Journal of the Chemical Society, 1994, (17), 2355-6

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; 24 h, 150 °C

Referencia

- Synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones by reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, Tetrahedron Letters, 2006, 47(13), 2151-2154

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Ammonia Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt

Referencia

- Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties, Molecules, 2011, 16, 9368-9385

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 6 h, 0 - 10 °C; 30 min, 0 - 10 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt

Referencia

- tetrahydropyrrolonaphthyridinones and related compounds as inhibitors of the HIV integrase enzyme and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción

Referencia

- Product class 13: 1H-pyrroles, Science of Synthesis, 2002, 9, 441-552

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Ammonia

Referencia

- The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates, Canadian Journal of Chemistry, 1977, 55(5), 895-905

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Sodium ethoxide Solvents: Ethanol

1.3 Solvents: Water

1.4 Solvents: Dichloromethane

1.2 Reagents: Sodium ethoxide Solvents: Ethanol

1.3 Solvents: Water

1.4 Solvents: Dichloromethane

Referencia

- Versatility of Weinreb amides in the Knorr pyrrole synthesis, Tetrahedron, 1999, 55(21), 6555-6566

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Ammonium hydroxide Solvents: Water ; 0 °C; overnight, rt

Referencia

- Preparation of pyrrolopyridines and thiazolopyridines, particularly N-[(4-hydroxy-1H-pyrrolo[2,3-c]pyridin-5-yl)carbonyl]glycine and N-(7-hydroxythiazolo[4,5-c]pyridin-6-yl)carbonyl]glycine derivatives, as hypoxia inducible factor hydroxylase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Trimethylsilyl triflate ; rt

Referencia

- Preparation of pyrroles by reaction of donor-acceptor cyclopropanes with nitriles in the presence of Lewis acid catalysts., United States, , ,

Synthetic Routes 18

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; 24 h, 150 °C

Referencia

- Synthesis of 3-acylpyrroles, 3-(alkoxycarbonyl)pyrroles, 1,5,6,7-tetrahydro-4H-indol-4-ones and 3-benzoylpyridines based on Staudinger-aza-Wittig reactions of 1,3-dicarbonyl compounds with 2- and 3-azido-1,1-dialkoxyalkanes, Synthesis, 2009, (2), 227-242

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Trimethylsilyl triflate Solvents: Acetonitrile ; 8 h, -40 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- A Powerful New Strategy for Diversity-Oriented Synthesis of Pyrroles from Donor-Acceptor Cyclopropanes and Nitriles, Organic Letters, 2003, 5(26), 5099-5101

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ; 15 min

Referencia

- Preparation of pyrrolocarboxamides as modulators of orphan nuclear receptor RAR-related orphan receptor-gamma (RORγ, NR1F3) activity and for the treatment of chronic inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Raw materials

- 2-Butenoic acid, 3-[(2,2-diethoxyethyl)amino]-, ethyl ester

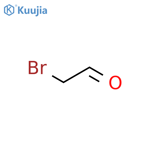

- Bromo-Acetaldehyde

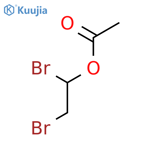

- Acetic Acid 1,2-dibromo-ethyl Ester

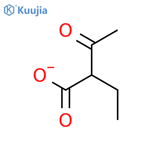

- Ethyl acetoacetate

- ethyl 2-butoxycyclopropane-1-carboxylate

- 3-Butenoic acid, 2-diazo-, ethyl ester

- 2-Butenoic acid, 3-[(2-hydroxyethyl)amino]-, ethyl ester

- ethyl 3-((N-methoxy-N-methylcarbamoyl)methylamino)crotonate

- 1-acetyl-2-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester

- 2-Butenoic acid, 3-[(2-hydroxyethyl)amino]-, ethyl ester, (2E)-

- 3,5-Pyridinedicarboxylic acid,4-(chloromethyl)-1,4-dihydro-2,6-dimethyl-, diethyl ester

- 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-(phenylthio)-, ethyl ester

- 1H-Pyrrole-3-carboxylic acid, 1-methoxy-2-methyl-, ethyl ester

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Preparation Products

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Literatura relevante

-

Obaiah Pandeeti,Sathish Kumar Bijigiri,Pradeepta K. Panda New J. Chem. 2019 43 18437

-

K. C. Gowri Sreedevi,Ajesh P. Thomas,S. Ramakrishnan,P. S. Salini,M. G. Derry Holaday,M. L. P. Reddy,A. Srinivasan Org. Biomol. Chem. 2012 10 3600

936-12-9 (Ethyl 2-methyl-1H-pyrrole-3-carboxylate) Productos relacionados

- 1721-13-7(ethyl 2,6-dimethylpyridine-3-carboxylate)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 69687-80-5(Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate)

- 1721-26-2(Ethyl 2-methylnicotinate)

- 65719-09-7(methyl 2-methylpyridine-3-carboxylate)

- 66-72-8(3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde)

- 499-81-0(3,5-Pyridinedicarboxylic Acid)

- 499-80-9(2,4-PDCA)

- 93-60-7(Methyl nicotinate)

- 94-44-0(Benzyl nicotinate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:936-12-9)Ethyl 2-methyl-1H-pyrrole-3-carboxylate

Pureza:99%/99%

Cantidad:100g/500g

Precio ($):240.0/1201.0